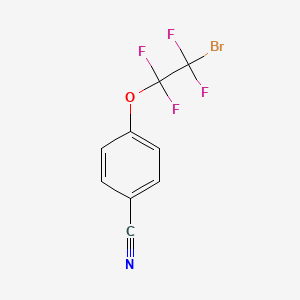

4-氰基苯基 1,1,2,2-四氟-2-溴乙基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-Cyanophenyl 1,1,2,2-tetrafluoro-2-bromoethyl ether” is an organic compound containing a cyanophenyl group (a phenyl ring with a cyanide group attached), a tetrafluoroethane group (a two-carbon group with four fluorine atoms), and an ether group (an oxygen atom connected to two carbon groups). The presence of the cyanide group suggests that the compound might have strong polar properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the cyanophenyl group, the creation of the tetrafluoroethane group, and the formation of the ether linkage. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The ether group would likely create a bend in the molecule, while the fluorine atoms on the tetrafluoroethane group could influence the overall shape due to their high electronegativity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyanophenyl, tetrafluoroethane, and ether groups. The cyanophenyl group could potentially undergo reactions at the carbon of the cyano group or at the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the cyanophenyl and tetrafluoroethane groups could give it strong polar properties, which would influence its solubility, boiling point, and melting point .科学研究应用

新型介晶材料

研究表明,类似于 4-氰基苯基 1,1,2,2-四氟-2-溴乙基醚的衍生物由于它们在室温下形成稳定的无色近晶相的能力而表现出重大的技术兴趣。此特性对于开发具有显示技术和电子设备潜在应用的新型液晶材料至关重要。例如,已显示出与 4-氰基苯基 1,1,2,2-四氟-2-溴乙基醚相关的联苯衍生物形成近晶相,表明在介晶材料研究中具有类似应用的潜力(Gray & Lydon, 1974)。

合成和色谱应用

该化合物的结构促进了氰基苯基醚的合成,氰基苯基醚在气相色谱中用作极性、热稳定的液相。此应用对于分析化学至关重要,而在分析化学中,色谱分离的稳定性和效率至关重要。制备这些化合物的方法强调了氰基苯基醚在增强色谱分析中的效用(Dhanesar & Poole, 1982)。

光学材料开发

通过涉及类似卤代化合物的反应引入卤代聚(亚芳基醚酮/砜),强调了它们在光波导材料中的应用。这些材料表现出可调节的折射率、热稳定性和低光学损耗,使其适用于电信应用。这些聚合物的合成和表征突出了卤代醚在开发具有定制化特性的先进光学材料中的作用(Qi et al., 2006)。

先进聚合物研究

在聚合物科学中,可交联的高卤代聚(亚芳基醚酮)和砜) 的探索证明了该化合物在创造具有高玻璃化转变温度和在有机溶剂中具有优异溶解性的材料方面的重要性。这些特性对于生产耐用且用途广泛的聚合物至关重要,适用于包括涂料和电子元件在内的各种应用(Qi et al., 2006)。

作用机制

Target of Action

Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the compound could interact with a metal catalyst and other organic groups.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition could occur with formally electrophilic organic groups, whereby the metal becomes oxidized through its donation of electrons to form a new metal-carbon bond .

Biochemical Pathways

Without specific information on the compound, it’s challenging to summarize the affected biochemical pathways. In the context of organic synthesis, the compound could be involved in carbon-carbon bond-forming reactions .

Result of Action

The result of the compound’s action would depend on its specific use. In organic synthesis, the result could be the formation of a new compound through a carbon-carbon bond-forming reaction .

安全和危害

未来方向

属性

IUPAC Name |

4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF4NO/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIHMMQJDBFCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(C(F)(F)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one](/img/structure/B2942403.png)

![(4-(pyridin-4-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2942406.png)

![3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2942410.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2-chloro-4-fluorophenyl)methanone](/img/structure/B2942416.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide](/img/structure/B2942420.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2942421.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2942426.png)